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Compound of Interest

Compound Name: 2',4',6'-Trifluoroacetophenone

Cat. No.: B1306031 Get Quote

Technical Guide: 2',4',6'-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals

Introduction
2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a critical

building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic

properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable

precursor for the synthesis of complex molecules, particularly in the development of novel

pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl moiety can

significantly enhance the metabolic stability, bioavailability, and binding affinity of drug

candidates.[2] This guide provides a comprehensive overview of the physicochemical

properties, synthetic methodologies, and applications of 2',4',6'-Trifluoroacetophenone.

Physicochemical Properties
2',4',6'-Trifluoroacetophenone is typically a colorless to light orange or yellow clear liquid at

room temperature.[3] It is slightly soluble in water but soluble in many organic solvents like

ether, acetone, and benzene.[3][4]
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Property Value Source(s)

CAS Number 51788-77-3 [1][3]

Molecular Formula C₈H₅F₃O [1][3]

Molecular Weight 174.12 g/mol [1][3]

Appearance
Colorless to light orange to

yellow clear liquid
[3]

Boiling Point 190 °C [1][3]

Density
1.34 g/cm³ (predicted: 1.303 ±

0.06 g/cm³)
[3]

Refractive Index n20/D 1.47 (predicted: 1.473) [3]

Solubility

Slightly soluble in water.

Soluble in many organic

solvents.

[3][4]

Storage Conditions
Store at 2 - 8 °C, sealed in a

dry environment.
[3]

Synthesis and Experimental Protocols
The primary synthetic route to 2',4',6'-Trifluoroacetophenone is through a Friedel-Crafts

acylation reaction. This involves the reaction of 1,3,5-trifluorobenzene with an acetylating

agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like

aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for the
Synthesis of 2',4',6'-Trifluoroacetophenone
This protocol is a representative procedure based on established Friedel-Crafts acylation

methodologies.

Materials:

1,3,5-Trifluorobenzene
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Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), dilute aqueous solution

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Addition funnel

Reflux condenser

Magnetic stirrer

Ice bath

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an

addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous

dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the suspension to 0 °C using an ice bath.

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the

reaction mixture at 0 °C.

Once the addition of 1,3,5-trifluorobenzene is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction
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progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker

of crushed ice and dilute hydrochloric acid.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 2',4',6'-Trifluoroacetophenone by vacuum distillation.

Analytical Characterization
The identity and purity of 2',4',6'-Trifluoroacetophenone are typically confirmed using a

combination of spectroscopic and chromatographic techniques.
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Technique Expected Observations

¹H NMR
Signals corresponding to the methyl protons

(singlet, ~2.6 ppm) and the aromatic protons.

¹³C NMR
Resonances for the carbonyl carbon, methyl

carbon, and the fluorinated aromatic carbons.

¹⁹F NMR
Signals characteristic of the fluorine atoms on

the aromatic ring.

Infrared (IR) Spectroscopy

A strong absorption band for the carbonyl (C=O)

stretching vibration (typically around 1700

cm⁻¹), and bands for C-F and aromatic C-H

stretching.

Gas Chromatography-Mass Spectrometry (GC-

MS)

A single major peak in the chromatogram with a

mass spectrum showing the molecular ion peak

(m/z = 174) and characteristic fragmentation

patterns.

Applications in Drug Development and Organic
Synthesis
2',4',6'-Trifluoroacetophenone is a versatile intermediate in the synthesis of a wide range of

organic molecules.[1] Its primary application lies in the pharmaceutical industry, where the

incorporation of the trifluoromethylphenyl group can impart desirable properties to drug

candidates.

Key advantages of using 2',4',6'-Trifluoroacetophenone in drug design include:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic

degradation, which can increase the in vivo half-life of a drug.

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule,

which can improve its ability to cross cell membranes and enhance bioavailability.[2]
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Modulation of Electronic Properties: The high electronegativity of fluorine atoms can alter the

electronic nature of the aromatic ring, influencing the pKa of nearby functional groups and

improving binding interactions with biological targets.

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other

chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.

[2]

The reactivity of the ketone functional group allows for a variety of chemical transformations,

including:

Reductions: The carbonyl group can be reduced to a secondary alcohol.

Nucleophilic Additions: The electrophilic carbonyl carbon can be attacked by various

nucleophiles.

Condensation Reactions: It can participate in reactions such as aldol condensations.
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Caption: Synthetic workflow for 2',4',6'-Trifluoroacetophenone.
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Caption: Role in the drug development pipeline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1306031?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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